Product packaging for Chlorpyrifos Oxon-d10(Cat. No.:CAS No. 1794779-85-3)

Chlorpyrifos Oxon-d10

Cat. No.: B586579
CAS No.: 1794779-85-3
M. Wt: 344.575
InChI Key: OTMOUPHCTWPNSL-MWUKXHIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definition and Role as a Stable Isotope Labeled Analog

Chlorpyrifos (B1668852) Oxon-d10 is a synthetic version of Chlorpyrifos Oxon in which ten hydrogen atoms have been replaced with their heavier isotope, deuterium (B1214612). veeprho.comlgcstandards.com This labeling does not significantly alter the chemical behavior of the molecule but increases its mass. This mass difference is key to its function as a stable isotope-labeled (SIL) analog. lgcstandards.comlgcstandards.com

When used as an internal standard in analytical techniques like mass spectrometry (MS) and liquid chromatography (LC), Chlorpyrifos Oxon-d10 is added in a known quantity to a sample before analysis. veeprho.com Because it behaves almost identically to the non-labeled "native" analyte (Chlorpyrifos Oxon) during sample preparation and analysis, any loss of the native analyte during these steps is mirrored by a proportional loss of the SIL analog. By measuring the ratio of the native analyte to the known amount of the SIL analog, analysts can accurately determine the concentration of the native analyte in the original sample, compensating for variations in extraction efficiency and instrument response. veeprho.comepa.gov

Key Properties of this compound:

Property Value
Chemical Formula C₉HD₁₀Cl₃NO₄P lgcstandards.comaxios-research.com
Molecular Weight 344.58 g/mol lgcstandards.com
CAS Number 1794779-85-3 veeprho.comlgcstandards.comaxios-research.comclearsynth.com
Alternate CAS Number Labelled: 5598-15-2 lgcstandards.comlgcstandards.com

| Isotope Type | Deuterium lgcstandards.comlgcstandards.com |

Significance in Quantitative Analytical Research

The use of this compound significantly enhances the precision and accuracy of quantitative analytical methods. veeprho.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on stable internal standards to correct for analytical variability. nih.govcapes.gov.brcaymanchem.com This is particularly critical when analyzing trace levels of substances in complex matrices like food, soil, and biological tissues. nih.govcapes.gov.brnih.gov

Research has demonstrated the effectiveness of using Chlorpyrifos-d10 (a related labeled compound) as an internal standard for the quantification of chlorpyrifos and its metabolites. capes.gov.brcaymanchem.comshimadzu.com For instance, in a study analyzing multi-pesticide residues in foods of animal origin, Chlorpyrifos-d10 was used as an internal standard in GC-MS analysis, leading to reliable and reproducible results. capes.gov.br Similarly, LC-MS/MS methods for determining organophosphorus pesticides in air sampling matrices have utilized stable-isotope labeled internal standards to achieve high sensitivity and accuracy. nih.gov

The development of such robust analytical methods is essential for regulatory monitoring and risk assessment of pesticides. The use of SIL internal standards like this compound allows for the establishment of low limits of detection (LOD) and limits of quantification (LOQ), which are crucial for ensuring food safety and environmental protection. nih.govnih.gov

Contextual Framework in Pesticide Metabolite Analysis

Chlorpyrifos is an organophosphate insecticide that, upon entering the environment or being metabolized by organisms, can be converted to its more toxic oxygen analog, Chlorpyrifos Oxon. nih.govmedchemexpress.combioscience.co.uknih.gov This metabolite is a potent inhibitor of the enzyme acetylcholinesterase. medchemexpress.combioscience.co.uknih.gov Therefore, monitoring for the presence of Chlorpyrifos Oxon is as important, if not more so, than monitoring for the parent compound, Chlorpyrifos.

The analysis of Chlorpyrifos Oxon presents a challenge due to its potential for degradation and the complexity of the matrices in which it is found. epa.gov The use of this compound as an internal standard is a powerful strategy to overcome these analytical hurdles. By mimicking the behavior of the native Chlorpyrifos Oxon, it provides a reliable means of quantification in various environmental and biological samples. veeprho.com

Recent analytical methods have been developed for the simultaneous determination of multiple pesticide residues, including Chlorpyrifos and its metabolites, in various commodities. nih.govlcms.cz These methods often employ advanced techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by LC-MS/MS or GC-MS analysis with the use of appropriate internal standards. shimadzu.comlcms.cz The availability of high-purity certified reference materials like this compound is fundamental to the validation and routine application of these critical analytical methods. axios-research.com

Properties

CAS No.

1794779-85-3

Molecular Formula

C9H11Cl3NO4P

Molecular Weight

344.575

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) (3,5,6-trichloropyridin-2-yl) phosphate

InChI

InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

OTMOUPHCTWPNSL-MWUKXHIBSA-N

SMILES

CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl

Synonyms

Phosphoric Acid (Diethyl-d10) 3,5,6-Trichloro-2-pyridinyl Ester;  6-Trichloro-2-pyridyl (Diethyl-d10) Phosphate;  Chloropyrifos Oxon-d10;  Chlorpyrifos(ethyl-d10) Oxon;  Chlorpyriphoxon-d10;  (Diethyl-d10) 3,5,6-Trichloro-2-pyridyl Phosphate;  Dursban-d10

Origin of Product

United States

Synthesis and Isotopic Labeling Principles

Synthetic Pathways for Deuterated Analogs

The synthesis of Chlorpyrifos (B1668852) Oxon-d10 involves the introduction of ten deuterium (B1214612) atoms onto the two ethyl groups of the molecule. The general synthesis of organophosphate pesticides provides a template for this process. Chlorpyrifos is typically produced by reacting 3,5,6-trichloro-2-pyridinol (B117793) (TCPy) with O,O-diethyl phosphorochloridothioate. ekb.eg For the oxon form, a similar reaction is employed using a phosphate (B84403) precursor.

To create the deuterated analog, a deuterated reagent is essential. The pathway for Chlorpyrifos Oxon-d10 would therefore involve the reaction of 3,5,6-trichloro-2-pyridinol with a deuterated phosphorylating agent, specifically O,O-di(ethyl-d5) diethyl phosphonate .

Common methods for deuterium labeling in organic synthesis include:

Synthesis from Deuterated Precursors: This is the most direct method for creating specifically labeled compounds like this compound, where a starting material already contains the deuterium atoms. nih.gov

Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves exposing a substrate to a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst (e.g., Palladium on carbon). nih.govrsc.org

Use of Deuterated Reagents: Reagents like lithium aluminum deuteride (LiAlD₄) can be used to introduce deuterium during the synthesis. nih.gov

For this compound, synthesis with a deuterated precursor, O,O-di(ethyl-d5) diethyl phosphonate, ensures the precise placement of all ten deuterium atoms on the ethyl groups.

Isotopic Purity and Enrichment Considerations

Isotopic purity is a critical parameter for deuterated standards, indicating the percentage of the compound that is fully deuterated at the specified positions. nih.gov High isotopic enrichment is necessary to minimize signal overlap between the standard and the non-labeled analyte during mass spectrometric analysis. almacgroup.com

The determination of isotopic purity is typically achieved using high-resolution mass spectrometry (HR-MS). nih.govrsc.org This technique can resolve the small mass difference between the deuterated compound and any residual, partially deuterated or non-deuterated isotopologues. almacgroup.com

The general workflow for determining isotopic enrichment involves:

Mass Spectral Analysis: The sample is analyzed by HR-MS to obtain a high-resolution mass spectrum showing the distribution of isotopic peaks. researchgate.net

Data Extraction: The ion chromatograms for each isotopic species (e.g., d₀ to d₁₀) are extracted. almacgroup.com

Integration and Calculation: The peak areas of the extracted ion chromatograms are integrated, and the isotopic purity is calculated based on the relative abundance of the fully deuterated (d₁₀) species compared to the sum of all isotopic species. rsc.org

Commercially available Chlorpyrifos-d10 typically has an isotopic purity of ≥99% for deuterated forms (d₁-d₁₀). caymanchem.com This high level of enrichment ensures its reliability as an internal standard.

Structural Characterization and Confirmation of Deuteration

Confirming the molecular structure and the exact location of the deuterium atoms is paramount. A combination of analytical techniques is employed to provide a comprehensive characterization of this compound.

Key analytical techniques include:

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight of the compound, which will be higher than the non-labeled analog due to the mass of the ten deuterium atoms. Tandem MS (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern helps to confirm that the deuterium atoms are located on the ethyl groups. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. azolifesciences.com

¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the signals corresponding to the ethyl protons should be nearly absent in the ¹H NMR spectrum, confirming successful deuteration. sigmaaldrich.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and the spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms, providing definitive proof of their location on the ethyl groups. nih.govsigmaaldrich.com

¹³C NMR: The carbon spectrum can also provide structural confirmation.

The combination of these techniques provides unambiguous confirmation of the compound's identity, isotopic purity, and the specific sites of deuteration. nih.govrsc.org

Analytical Methodologies Employing Chlorpyrifos Oxon D10

Mass Spectrometry (MS)-Based Techniques

The stable isotope-labeled nature of Chlorpyrifos (B1668852) Oxon-d10 makes it an ideal internal standard for mass spectrometry-based analyses. It behaves nearly identically to its non-labeled counterpart (the analyte) during sample preparation, extraction, and chromatographic separation, but is distinguishable by its higher mass. This allows for precise correction of any analyte loss that may occur during the analytical process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a highly sensitive and selective technique used for detecting trace levels of compounds in complex matrices. In this context, Chlorpyrifos Oxon-d10 is added to samples as an internal standard for the quantification of chlorpyrifos and its primary metabolite, chlorpyrifos-oxon. nih.govaltascientific.cn The methodology involves extracting the compounds from the sample matrix, often using techniques like solid-phase extraction (SPE) or a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach. nih.govshimadzu.com

The extracted sample, containing both the analytes and the deuterated internal standard, is then injected into the LC-MS/MS system. The compounds are separated by liquid chromatography and detected by the mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. nih.govwa.gov This mode provides high specificity by monitoring a specific precursor ion to product ion transition for each compound. For instance, a method for analyzing pesticides in water might use the transition of m/z 334 → 197.9 for Chlorpyrifos-oxon. usgs.gov By comparing the peak area of the analyte to that of the known concentration of this compound, analysts can accurately calculate the concentration of the target analyte in the original sample. nih.gov

Table 1: Example LC-MS/MS Parameters for Related Compounds This table contains representative data and may not reflect a single specific study.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Internal Standard
Chlorpyrifos-oxon33628010Chlorpyrifos-13C2-15N-oxon
Chlorpyrifos350.197.0-Chlorpyrifos-d10
Azinphos-methyl31813215Azinphos-methyl-d6
Azinphos-methyl-oxon30213215Azinphos-methyl-oxon-d6

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

For compounds that are volatile or can be made volatile, GC-MS is a powerful analytical tool. This compound serves as an excellent internal standard in GC-MS methods for the determination of various pesticides, including chlorpyrifos itself. capes.gov.br The principle is similar to its use in LC-MS/MS. A known amount of the deuterated standard is added to the sample before extraction. capes.gov.br

After sample preparation, the extract is injected into the gas chromatograph. The compounds are vaporized and separated based on their boiling points and interaction with the GC column's stationary phase. oup.commdpi.com Following separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. capes.gov.brmdpi.com In SIM mode, the instrument is set to detect only specific mass fragments characteristic of the analyte and the internal standard. For chlorpyrifos, characteristic ions might be monitored for quantification and confirmation. researchgate.net The ratio of the native analyte's peak area to the deuterated standard's peak area allows for precise quantification. capes.gov.br

Table 2: Example GC-MS Parameters for Chlorpyrifos Analysis This table contains representative data and may not reflect a single specific study.

ParameterCondition
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film)
Injector Temperature250 °C
Oven ProgramInitial 120°C, ramp 5°C/min to 200°C
Carrier GasHelium
MS ModeSelected Ion Monitoring (SIM)
Internal StandardChlorpyrifos-d10

Chromatographic Separation Principles

Chromatography is an essential precursor to mass spectrometry in these analytical methods, serving to separate the target analytes from other components in the sample matrix. This separation reduces interference and improves the accuracy and reliability of the mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC) Integration

In LC-MS/MS systems, HPLC is used to separate compounds based on their partitioning between a stationary phase (the column) and a liquid mobile phase. For the analysis of chlorpyrifos and its metabolites, reversed-phase HPLC is commonly employed. nih.govoup.com In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govepa.gov

A gradient elution is often used, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis. nih.govoup.com This allows for the effective separation of compounds with a range of polarities. Less polar compounds, like chlorpyrifos, are retained longer on the column, while more polar metabolites are eluted earlier. The retention time, the time it takes for a specific compound to travel through the column to the detector, is a characteristic property used for identification. epa.govresearchgate.net For example, in one method, the retention times for chlorpyrifos and its metabolite TCP were 6.4 and 3.6 minutes, respectively, using a methanol-water mobile phase. epa.gov

Gas Chromatography (GC) Integration

In GC-MS systems, the GC component separates volatile compounds in the gas phase. The sample extract is injected into a heated inlet, where the compounds are vaporized and swept onto the analytical column by an inert carrier gas, such as helium. oup.commdpi.com Separation occurs as the compounds travel through the column, which contains a stationary phase. The separation is based on the compounds' differing boiling points and affinities for the stationary phase. researchgate.net

A common column for pesticide analysis is a fused silica (B1680970) capillary column with a nonpolar stationary phase like 5% phenyl polydimethylsiloxane (B3030410) (e.g., DB-5MS or HP-5MS). oup.commdpi.com The temperature of the GC oven is precisely controlled and typically ramped up over time in what is known as a temperature program. oup.comekb.eg This program starts at a lower temperature to separate highly volatile compounds and gradually increases to elute compounds with higher boiling points. For instance, a program might start at 120°C and ramp up to 200°C or higher to ensure all target pesticides are eluted from the column before detection by the mass spectrometer. nih.gov

Detection and Quantification Strategies with Stable Isotope Internal Standards

The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based methods, for achieving accurate and precise quantification of target analytes. This compound, a deuterated analog of Chlorpyrifos Oxon, serves as an exemplary internal standard in such applications. veeprho.comaltascientific.cn Its utility stems from the fact that it shares nearly identical physicochemical properties with the unlabeled analyte, Chlorpyrifos Oxon, but has a distinct molecular weight due to the incorporation of ten deuterium (B1214612) atoms. veeprho.comaxios-research.com This mass difference allows for its differentiation and separate measurement by a mass spectrometer.

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for variations that can occur during sample preparation and analysis. altascientific.cn These variations may include sample loss during extraction and cleanup steps, matrix effects where other components in the sample interfere with the ionization of the analyte, and fluctuations in instrument response. By adding a known amount of this compound to the sample at the beginning of the analytical workflow, any losses or variations experienced by the native Chlorpyrifos Oxon will be mirrored by the deuterated standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for these potential sources of error and leading to more reliable and reproducible results.

Detailed Research Findings

Numerous studies have demonstrated the effectiveness of using stable isotope-labeled internal standards, including deuterated forms of chlorpyrifos and its metabolites, for accurate quantification in complex matrices. For instance, in the analysis of chlorpyrifos and its metabolites in rat and human blood, stable isotope analogs, including a labeled version of the oxon, were employed as internal standards. nih.gov This approach was crucial for obtaining accurate measurements, especially because it was observed that the oxon could partially degrade to 3,5,6-trichloro-2-pyridinol (B117793) (TCP) during the analysis. The use of labeled internal standards for both the oxon and TCP compensated for this degradation. nih.gov

In a study developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of organophosphorus pesticides and their oxon analogs in air sampling matrices, stable-isotope labeled internal standards were utilized. nih.gov Specifically, chlorpyrifos diethyl-D10 was used for chlorpyrifos. nih.gov The method demonstrated high sensitivity with limits of detection in the nanogram per sample range. nih.gov

Another study focused on developing a multiresidue method for pesticide analysis in sediment using isotope dilution and LC-MS/MS. This research highlighted the importance of using deuterated compounds as surrogate standards to correct for matrix effects, which are particularly challenging in complex samples like sediment. nih.gov The use of 23 deuterated compounds resulted in good accuracy, with relative recoveries generally between 92% and 118%. nih.gov

The following interactive data table summarizes key parameters from a study that utilized stable isotope-labeled internal standards for the analysis of chlorpyrifos and its oxon in blood.

AnalyteLimit of Quantitation (ng/mL in blood)Linear Range (ng/mL in blood)Recovery from Rat Blood (%)
Chlorpyrifos1~0.3 - 300106 - 119
Chlorpyrifos Oxon1~0.3 - 30094 - 104
TCP10~6 - 130085 - 102

This table presents data on the analytical method for quantifying chlorpyrifos and its metabolites using stable isotope internal standards. nih.gov

This second interactive data table showcases the performance of an LC-MS/MS method for analyzing chlorpyrifos and its oxon on air sampling matrices, which included the use of deuterated internal standards.

MatrixAnalyteFortification Level (ng)Mean Recovery (%)
XAD-2Chlorpyrifos593
XAD-2Chlorpyrifos5098
XAD-2Chlorpyrifos Oxon578
XAD-2Chlorpyrifos Oxon5089
PUFChlorpyrifos5090
PUFChlorpyrifos500108
PUFChlorpyrifos Oxon5071
PUFChlorpyrifos Oxon50092

This table illustrates the recovery rates for chlorpyrifos and chlorpyrifos-oxon from different air sampling matrices using an analytical method with stable isotope-labeled internal standards. nih.gov

Method Validation and Quality Assurance in Analysis

Linearity and Calibration Curve Construction

The establishment of a linear relationship between the instrument response and the concentration of the analyte is a fundamental step in quantitative analysis. For methods employing Chlorpyrifos (B1668852) Oxon-d10, calibration curves are typically constructed by plotting the response ratio of the target analyte to the internal standard against the concentration of the analyte. wa.gov This approach corrects for variations in sample injection and instrument response.

Studies have demonstrated excellent linearity for methods analyzing related compounds using deuterated internal standards like Chlorpyrifos-d10. For instance, in the analysis of various pesticides, calibration curves have shown good linearity with correlation coefficients (r) of 0.99 or greater over concentration ranges such as 0.05 to 1.5 µg/mL. researchgate.net Similarly, in the analysis of chlorpyrifos and its oxon, calibration curve R² values were greater than 0.999 for XAD-2 tubes and ranged from 0.997 to greater than 0.999 for PUF tubes. nih.gov In another study, the linearity of calibration curves for chlorpyrifos was evaluated from 0.1 to 250.0 ng mL−1, and the coefficient of determination (r2) was found to be greater than 0.99. embrapa.br

A weighted linear regression, often with a weighting factor of 1/concentration or 1/C², is frequently used to give more significance to the lower end of the calibration range, which is crucial for trace-level analysis. nih.govshimadzu.com

Table 1: Representative Linearity Data

Analyte(s) Internal Standard Concentration Range Correlation Coefficient (r or r²) Reference
Various Pesticides Chlorpyrifos-d10 0.05 - 1.5 µg/mL r ≥ 0.99 researchgate.net
Chlorpyrifos and Chlorpyrifos Oxon Chlorpyrifos-d10, ¹³C₂, ¹⁵N-Chlorpyrifos oxon 0.1 - 1,000 ng/mL R² > 0.996 nih.gov
Chlorpyrifos Not specified 0.1 - 250.0 ng mL⁻¹ r² > 0.99 embrapa.br
Various Pesticides Not specified 1 - 75 µg/L Not specified shimadzu.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For methods analyzing chlorpyrifos and its oxon, LODs have been reported in the low nanogram per sample range. For example, one study reported an LOD of 1 ng/sample for both chlorpyrifos and chlorpyrifos-oxon. nih.gov Another detailed study using LC-MS/MS found LODs on XAD-2 tubes to be 0.6 ng/sample for chlorpyrifos and 0.5 ng/sample for chlorpyrifos-oxon. nih.gov On polyurethane foam (PUF) tubes, the LODs were 0.5 ng/sample and 0.8 ng/sample, respectively. nih.gov The LOQ is often established as the lowest concentration on the calibration curve that meets specific accuracy and precision criteria, typically within 70-120% recovery and a relative standard deviation (RSD) of ≤20%. embrapa.br For instance, a method for pesticide residue analysis in cucumber set the LOQ at 10 µg/kg for compounds analyzed by both LC-MS/MS and GC-MS/MS. shimadzu.com Another study established an LOQ of 2 ng/sample for chlorpyrifos and its oxon based on the lowest valid calibrant. nih.gov

Table 2: LOD and LOQ Values for Chlorpyrifos and its Oxon

Analyte Matrix LOD LOQ Reference
Chlorpyrifos and Chlorpyrifos-Oxon Air (XAD-2 tubes) 1 ng/sample Not specified nih.gov
Chlorpyrifos Air (XAD-2 tubes) 0.6 ng/sample 2 ng/sample nih.gov
Chlorpyrifos-Oxon Air (XAD-2 tubes) 0.5 ng/sample 2 ng/sample nih.gov
Chlorpyrifos Air (PUF tubes) 0.5 ng/sample 2 ng/sample nih.gov
Chlorpyrifos-Oxon Air (PUF tubes) 0.8 ng/sample 2 ng/sample nih.gov
Various Pesticides Cucumber Not specified 10 µg/kg shimadzu.com

Accuracy and Precision Assessment (Recovery and Reproducibility)

Accuracy, often assessed through recovery studies, and precision, measured by the relative standard deviation (RSD) of replicate measurements, are vital for validating the performance of an analytical method. The use of an internal standard like Chlorpyrifos Oxon-d10 is instrumental in achieving high accuracy and precision by correcting for analyte losses during sample preparation and analysis.

Recovery studies involve spiking blank matrix samples with a known concentration of the analyte and comparing the measured concentration to the theoretical value. For methods analyzing chlorpyrifos and its oxon, mean recoveries are generally expected to fall within the 70-120% range as per SANTE guidelines. shimadzu.com For example, fortification/recovery studies for chlorpyrifos and its oxon at levels from 5 to 1000 ng/sample showed recoveries of 86.1–94.6% and 85.8–97.6%, respectively. nih.gov In another study, spiked fortification recoveries from XAD-2 active air sampling tubes were 78–113%. nih.gov

Precision is evaluated through repeatability (within-run precision) and reproducibility (between-run or inter-laboratory precision). The RSD for replicate analyses should typically be ≤20%, especially at the LOQ. embrapa.brshimadzu.com

Table 3: Accuracy and Precision Data

Analyte Spiking Level Mean Recovery (%) RSD (%) Reference
Chlorpyrifos 5 - 1000 ng/sample 86.1 - 94.6 Not specified nih.gov
Chlorpyrifos-Oxon 5 - 1000 ng/sample 85.8 - 97.6 Not specified nih.gov
Various Pesticides 10, 20, 50 µg/kg 70 - 120 < 20 shimadzu.com
Chlorpyrifos 2, 10, 50 mg kg⁻¹ 96 - 115 < 20 embrapa.br
Various Pesticides 0.05, 0.1, 0.2 mg kg⁻¹ 62.6 - 107.8 ≤ 20.5 researchgate.net

Matrix Effects and Compensation Strategies

Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in trace analysis, particularly with complex matrices like food and environmental samples. scielo.org.conih.gov These effects can compromise the accuracy and reproducibility of the results.

The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects. veeprho.com Because the internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction of the analyte signal.

Another common strategy is the use of matrix-matched calibration standards. shimadzu.commdpi.com This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and samples are affected by the matrix in the same way. In some cases, a combination of an internal standard and matrix-matched calibration is employed for the most robust compensation. shimadzu.com

Stability of the Internal Standard in Solution and Matrix

Ensuring the stability of the internal standard, this compound, in both standard solutions and sample extracts is crucial for reliable quantification. Degradation of the internal standard can lead to inaccurate results. Stability studies are therefore an essential part of method validation.

These studies typically involve storing standard solutions and spiked matrix extracts under various conditions (e.g., room temperature, refrigeration, freezer) for different periods. The concentration of the internal standard is then measured over time to assess its stability. For example, a study on the stability of chlorpyrifos and its oxon in extracted samples stored in a freezer found that holding time should not exceed four weeks. wa.gov Another study demonstrated storage stability with recoveries ranging from 74–94% after periods of 2–10 months. nih.gov It is important to investigate analyte stability in extracts during method validation, as even the higher temperatures of an autosampler rack can potentially lead to degradation. eurl-pesticides.eu

Inter-Laboratory Comparison and Proficiency Testing

Inter-laboratory comparisons and proficiency testing (PT) are essential for assessing the competence of laboratories and the robustness of analytical methods. nih.gov These programs involve the analysis of the same or similar samples by multiple laboratories, allowing for an independent evaluation of a laboratory's performance.

Participation in PT schemes, where laboratories analyze samples with known concentrations of analytes, provides an external measure of analytical accuracy. industry.gov.au The results are often evaluated using z-scores, which indicate how far a laboratory's result is from the consensus value. nih.gov For instance, an inter-laboratory comparison was conducted where one laboratory shared spiked XAD-2 tubes with another to compare analytical procedures. nih.gov Such exercises are crucial for ensuring the reliability and comparability of data generated by different laboratories, which is particularly important for regulatory purposes and large-scale environmental monitoring.

Applications of Chlorpyrifos Oxon D10 in Research Matrices

Environmental Sample Analysis (e.g., air, water, soil)

In environmental monitoring, accurate measurement of pesticide residues is critical. Chlorpyrifos (B1668852) Oxon-d10 serves as an invaluable tool for the analysis of environmental matrices such as air, water, and soil. When analyzing these samples, a known amount of Chlorpyrifos Oxon-d10 is added at the beginning of the sample preparation process. This allows for the correction of any analyte loss that may occur during extraction and cleanup, as well as for variations in instrument response. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), ensuring high precision and accuracy in the determination of chlorpyrifos and its toxic oxon metabolite in environmental compartments.

Biological Sample Analysis (e.g., plasma, urine, tissues – excluding human clinical trials)

This compound is instrumental in the analysis of biological samples from non-human subjects to determine exposure to chlorpyrifos. pharmaffiliates.com In toxicological and metabolic studies involving animal models, this labeled compound is used to accurately quantify the levels of chlorpyrifos and its metabolites in various biological matrices, including plasma, urine, and different tissues. veeprho.com The principle of isotope dilution mass spectrometry, employing this compound, allows researchers to overcome matrix effects and achieve reliable quantification, which is essential for understanding the distribution, metabolism, and excretion of chlorpyrifos in living organisms.

Food and Agricultural Commodity Analysis

Ensuring food safety requires rigorous testing for pesticide residues in agricultural products. This compound is utilized as an internal standard in methods developed for the detection and quantification of chlorpyrifos in various food items and agricultural commodities. By adding this compound to sample extracts, analytical laboratories can achieve more accurate and reproducible results, which is crucial for regulatory compliance and consumer protection. The use of this internal standard helps to minimize the variability inherent in complex food matrices, leading to more reliable risk assessments.

Pharmacokinetic Studies (Non-Human Models)

In non-human pharmacokinetic studies, this compound is essential for delineating the absorption, distribution, metabolism, and excretion (ADME) of chlorpyrifos. veeprho.com By serving as an internal standard, it enables the precise measurement of the concentration of chlorpyrifos and its metabolites in biological fluids and tissues over time. veeprho.com This allows for the determination of key pharmacokinetic parameters. The accuracy afforded by the use of a stable isotope-labeled standard is critical for building robust pharmacokinetic models that can predict the behavior of the pesticide in a biological system.

Challenges and Advancements in Deuterated Standard Utilization

Availability and Cost of Labeled Standards

A primary challenge in the routine use of deuterated compounds is their availability and associated cost. simsonpharma.com The synthesis of isotopically labeled standards is often more complex and expensive than that of their non-labeled counterparts. simsonpharma.comnih.gov For instance, while the synthesis of deuterated isotopologues is considered relatively inexpensive compared to those containing 13C, 15N, or 18O, it still represents a significant investment. nih.gov The preparation of these standards can involve complicated multi-step synthesis routes, contributing to their higher price. nih.gov

Chlorpyrifos (B1668852) Oxon-d10 and related deuterated standards like Chlorpyrifos-d10 are available from various specialized chemical suppliers. lgcstandards.comcaymanchem.comclearsynth.comintlab.org However, the cost can be a limiting factor, especially for laboratories with tight budgets. simsonpharma.com Many suppliers require users to log in or request a quote to view pricing, indicating that these are not standard, low-cost reagents. lgcstandards.commedchemexpress.comhpc-standards.comcrmlabstandard.com The development of more cost-effective and efficient synthesis methods for deuterium-labeled compounds is a continuing goal in analytical chemistry to make these essential tools more accessible. simsonpharma.comnih.gov

Table 1: Selected Suppliers of Chlorpyrifos Oxon-d10 and Related Deuterated Standards Note: This table is for informational purposes and does not represent a complete list of all available suppliers.

Supplier Compound Name CAS Number Notes
LGC Standards This compound 1794779-85-3 Certified reference material. lgcstandards.com
Cayman Chemical Chlorpyrifos-d10 285138-81-0 Intended for use as an internal standard. caymanchem.com
Clearsynth This compound 1794779-85-3 For research purposes. clearsynth.com
MedChemExpress Chlorpyrifos-d10 285138-81-0 Deuterium (B1214612) labeled Chlorpyrifos. medchemexpress.com
Sigma-Aldrich Chlorpyrifos-(diethyl-d10) 285138-81-0 PESTANAL® analytical standard. sigmaaldrich.com
HPC Standards D10-Chlorpyrifos 285138-81-0 ISO 17034 Reference Material available. hpc-standards.com

Purity and Certification of Reference Materials

The accuracy of quantitative analysis is directly dependent on the purity and certified concentration of the reference materials used. For laboratories accredited under standards like ISO/IEC 17025, it is crucial to use Certified Reference Materials (CRMs) to ensure traceability of results. gcms.cz CRMs are produced under a stringent quality system, such as ISO 17034, which is considered the "gold standard" for reference material producers. gcms.czvcert.org These materials come with a comprehensive certificate that details their properties, including purity, and calculated uncertainties. gcms.cz

A significant concern with deuterated standards is the potential presence of their unlabeled form as an impurity. tandfonline.com This can lead to interference and the overestimation of the analyte's concentration, thereby generating erroneous results. tandfonline.com Therefore, manufacturers must adhere to strict qualification specifications to minimize the level of any unlabeled drug in the final product. tandfonline.com Suppliers of Chlorpyrifos-d10 and its oxon analog provide materials with high isotopic and chemical purity to ensure reliable analytical outcomes. caymanchem.comsigmaaldrich.com

Table 2: Purity and Certification Specifications for Deuterated Chlorpyrifos Standards

Supplier Compound Specification Details
Cayman Chemical Chlorpyrifos-d10 Purity ≥99% deuterated forms (d1-d10). caymanchem.com
Sigma-Aldrich Chlorpyrifos-(diethyl-d10) Isotopic Purity ≥95 atom % D. sigmaaldrich.com
Sigma-Aldrich Chlorpyrifos-(diethyl-d10) Assay ≥97.5% (GC). sigmaaldrich.com
HPC Standards D10-Chlorpyrifos Certification ISO 17034 Reference Material. hpc-standards.com
Unspecified D10-Chlorpyrifos Certification Certified Reference Material (CRM) produced in accordance with ISO 17034. vcert.org

Minimizing Artificial Transformation and Contamination

A significant challenge in the analysis of chlorpyrifos is its potential to degrade or transform into its more toxic oxygen analog, chlorpyrifos oxon, during sample collection and preparation. nih.govresearchgate.net Research has shown that the sampling matrix itself can cause this artificial transformation. nih.govcdc.gov

Studies have demonstrated that sampling media recommended by the National Institute for Occupational Safety and Health (NIOSH), specifically OVS tubes containing XAD-2 resin, can artificially transform a substantial amount of chlorpyrifos to chlorpyrifos-oxon. nih.govcdc.gov One study found that up to 30-32% of chlorpyrifos could be converted on these tubes, leading to an overestimation of the oxon in air samples. nih.govcdc.gov This transformation is a major concern for accurate risk assessment, as the oxon form is significantly more toxic than the parent compound. researchgate.net

To mitigate this issue, alternative sampling media have been investigated. Polyurethane foam (PUF) has been shown to be a superior matrix, with little to no artificial transformation (≤ 0.1%) observed in laboratory settings. cdc.gov Using PUF tubes allows for a more accurate measurement of the chlorpyrifos oxon that is genuinely present in the environment versus the amount created as an artifact of the sampling method. cdc.gov

Beyond artificial transformation, sample extracts can suffer from contamination by matrix components, such as lipids or organic acids, which can interfere with chromatographic analysis and detection. nih.govepa.gov The use of deuterated internal standards like this compound is critical for correcting these "matrix effects," as they behave almost identically to the analyte during extraction and ionization, thus compensating for variations and ensuring more precise measurements. clearsynth.commusechem.comresolvemass.ca

Table 3: Research Findings on Artificial Transformation of Chlorpyrifos to Chlorpyrifos Oxon

Sampling Medium Key Finding Implication Source
XAD-2 Resin (OVS tubes) Artificially transforms up to 32% of chlorpyrifos to chlorpyrifos-oxon. Leads to inaccurate, overestimated measurements of environmental chlorpyrifos-oxon. nih.govcdc.gov
Polyurethane Foam (PUF) Exhibits little to no artificial transformation (≤ 0.1%). A superior sampling medium for accurately measuring OP oxygen analogs. cdc.gov
Chlorinated Water Active chlorine in water causes rapid abiotic transformation to the oxon form. Raises concern for water treatment processes and safety. researchgate.net

Emerging Analytical Technologies and Future Directions

The field of analytical chemistry is continually evolving, with new technologies enhancing the use and utility of deuterated standards like this compound. musechem.com Advanced instrumentation, such as ultra-high-performance liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometers (LC-MS/MS), allows for highly selective, rapid, and robust analysis of multiple pesticide residues simultaneously. lcms.cz These systems, which benefit from the use of deuterated internal standards to ensure accuracy, are crucial for food safety and environmental monitoring. lcms.czlcms.czresearchgate.net

Future directions in this field focus on several key areas:

Innovative Synthesis: There is a strong need to develop more versatile, efficient, and cost-effective methods for synthesizing deuterium-labeled compounds to improve their accessibility for routine analysis. simsonpharma.comnih.govrsc.org

Expanding Applications: The use of deuterated standards is growing in areas like metabolomics, where they are used to trace metabolic pathways and quantify metabolites in complex biological samples. simsonpharma.comacs.orgnih.gov This is critical for understanding the biological effects of compounds like chlorpyrifos.

Advanced Mass Spectrometry Techniques: Emerging biophysical tools like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are being used to probe the higher-order structure and conformational dynamics of proteins. chromatographyonline.com While not a direct application for a small molecule standard itself, the principles of deuterium labeling are central to these advanced techniques that are becoming more common in biological and pharmaceutical research. chromatographyonline.comresearchgate.net

Enhanced Data Reliability: As analytical methods become more sensitive, the role of high-purity, certified stable isotope internal standards will become even more critical for ensuring that data is accurate, reproducible, and reliable across diverse scientific disciplines. musechem.com

The continued development of both the standards themselves and the analytical technologies that rely on them will drive future innovations and improve the ability to accurately quantify and understand the impact of chemical compounds in our environment and biological systems. musechem.comresolvemass.ca

Role in Analytical Research Standards and Regulations

Compliance with Regulatory Guidelines for Analytical Methods

Analytical laboratories tasked with monitoring pesticide residues in food and environmental samples operate under stringent regulatory frameworks established by organizations such as the U.S. Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the Codex Alimentarius Commission. fsns.comalwsci.comthermofisher.com These bodies set maximum residue limits (MRLs) for pesticides in various commodities to protect public health. fsns.comepa.gov

To ensure compliance with these regulations, analytical methods must be robust, validated, and capable of accurately quantifying pesticide residues, often at very low concentrations. thermofisher.comsgs.com The use of stable isotope-labeled internal standards, such as Chlorpyrifos-d10 and by extension its oxon metabolite, is a key component of these methods. caymanchem.comshimadzu.com Regulatory guidelines, like those from SANTE for pesticide residue analysis in the European Union, often necessitate the use of such standards to ensure the accuracy of results. shimadzu.com The inclusion of an internal standard like Chlorpyrifos (B1668852) Oxon-d10 helps to compensate for variations that can occur during sample preparation and analysis, thereby ensuring that the reported residue levels are a true and accurate reflection of the amount present in the original sample. scioninstruments.commusechem.com

The development and validation of analytical methods for regulatory submission often involve demonstrating the method's accuracy, precision, and reliability, for which isotopically labeled standards are instrumental. sgs.com

Traceability and Metrological Significance

Metrological traceability is a cornerstone of reliable analytical measurements, ensuring that the result of a measurement can be related to a reference through a documented unbroken chain of calibrations. oup.comresearchgate.net In the context of pesticide residue analysis, this means that the quantified amount of a pesticide in a sample can be traced back to a certified reference material (CRM). researchgate.net

Chlorpyrifos Oxon-d10, when produced by accredited reference material producers, comes with a certificate of analysis that provides information on its purity and identity, establishing its traceability. oup.comlgcstandards.com This is crucial for laboratories seeking accreditation under standards such as ISO 17034, which outlines the requirements for the competence of reference material producers. oup.comlgcstandards.com

The use of a well-characterized, isotopically labeled internal standard provides a stable reference point throughout the analytical process. scioninstruments.com Because this compound is chemically almost identical to the non-labeled analyte (Chlorpyrifos Oxon), it behaves similarly during extraction, cleanup, and chromatographic separation. aptochem.com However, due to its higher mass, it can be distinguished by mass spectrometry. scioninstruments.com This co-elution and similar behavior allow it to effectively correct for any analyte loss during sample preparation and for variations in instrument response, a phenomenon known as matrix effects. scioninstruments.comclearsynth.com This correction is vital for achieving accurate and traceable quantitative results. amerigoscientific.com

Contribution to Robustness and Reliability of Scientific Data

The inclusion of this compound as an internal standard significantly enhances the robustness and reliability of scientific data. aptochem.com In complex matrices such as food or environmental samples, the presence of other compounds can interfere with the analysis, either suppressing or enhancing the signal of the target analyte. scioninstruments.comclearsynth.com This is a major challenge in analytical chemistry.

By adding a known amount of this compound to the sample at the beginning of the analytical procedure, any variations affecting the target analyte will also affect the internal standard in a similar manner. musechem.comtexilajournal.com The final concentration of the analyte is then calculated based on the ratio of its response to that of the internal standard. musechem.com This ratiometric measurement corrects for a wide range of potential errors, including:

Variability in sample extraction and recovery: Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. amerigoscientific.com

Matrix effects in the mass spectrometer: The internal standard helps to compensate for the suppression or enhancement of the ionization process caused by co-eluting matrix components. scioninstruments.com

Instrumental drift and fluctuations: Changes in the performance of the analytical instrument over time are corrected for by the stable reference provided by the internal standard. scioninstruments.com

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Chlorpyrifos Oxon-d10 in environmental or biological matrices?

this compound, a deuterated analog of the organophosphate metabolite Chlorpyrifos-oxon, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for trace-level detection. Deuterated compounds like this compound serve as internal standards to correct for matrix effects and ionization efficiency. For environmental samples, solid-phase extraction (SPE) coupled with LC-MS/MS is recommended, with method validation ensuring precision (RSD <15%) and recovery rates (70–120%) . In biological matrices (e.g., plasma, tissue), enzymatic hydrolysis may precede extraction to release protein-bound metabolites. Calibration curves should span concentrations relevant to experimental exposure levels, validated against certified reference materials (CRMs) .

Q. How should researchers design degradation studies to assess the environmental persistence of this compound?

Degradation studies require controlled abiotic and biotic conditions to isolate mechanisms. For abiotic degradation , simulate environmental pH (4–9), salinity (freshwater vs. seawater), and UV exposure, measuring half-lives (DT50) via first-order kinetics. For biotic degradation , use sediment or water microcosms with microbial communities, comparing sterilized vs. non-sterilized samples to confirm microbial contributions. In a study by Walker (1984), sterile sediment samples showed DT50 values of 17–39 days for Chlorpyrifos, while active microbial communities reduced DT50 to 16–27 days, indicating biodegradation dominance . Include temperature controls (e.g., 8°C vs. 25°C) to model climate variability .

II. Advanced Research Questions

Q. How can physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models integrate this compound data to predict neurotoxic outcomes?

PBPK/PD models for this compound should account for:

  • Metabolic activation : Conversion of Chlorpyrifos to Chlorpyrifos-oxon via cytochrome P450 enzymes (e.g., CYP2B6 in humans).
  • Esterase inhibition dynamics : Quantify acetylcholinesterase (AChE) inhibition in target tissues (e.g., brain, plasma) using inhibition constants (Ki).
  • Species-specific differences : Rats exhibit higher metabolic activation to Chlorpyrifos-oxon than humans, requiring interspecies scaling factors for risk extrapolation . Model validation should compare in silico predictions to in vivo AChE inhibition data across dose ranges (e.g., 0.5–100 mg/kg in rats) and exposure routes (oral/dermal).

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound across aquatic species?

Discrepancies in toxicity data (e.g., LC50 values) often arise from variations in test conditions (temperature, dissolved oxygen) or species sensitivity. Use Species Sensitivity Distribution (SSD) analysis to harmonize

  • Compile LC50 values for freshwater and saltwater fish (e.g., 33 freshwater and 55 saltwater species tested for Chlorpyrifos) .
  • Apply log-normal or log-logistic distributions to derive HC5 (hazardous concentration for 5% of species). Adjust for deuterium isotope effects, as this compound may exhibit slightly slower degradation than non-deuterated analogs due to kinetic isotope effects .

Q. How do zebrafish models elucidate the developmental neurotoxicity mechanisms of this compound?

Zebrafish embryos (24–72 hours post-fertilization) are exposed to this compound in static waterborne assays. Key endpoints include:

  • Axonal growth inhibition : Quantify secondary motoneuron axon length using fluorescent transgenic lines (e.g., hb9:GFP). CPFO (Chlorpyrifos-oxon) inhibits growth at ≥0.1 μM, correlating with reduced touch-evoked swimming behavior .
  • AChE activity : Measure enzyme inhibition via Ellman assay. CPFO exhibits higher potency than Chlorpyrifos due to bypassing metabolic activation .
  • Toxicokinetics : Use LC-MS/MS to compare tissue concentrations of this compound and its metabolites (e.g., TCPy), ensuring deuterium labeling stability.

III. Methodological Guidance for Data Interpretation

Q. How should researchers address variability in degradation half-life (DT50) data for this compound across studies?

Variability in DT50 values often stems from:

  • Microbial community composition : Use 16S rRNA sequencing to characterize sediment/water microbiomes in degradation studies .
  • Analytical sensitivity : Ensure detection limits (e.g., <1 ng/L) account for low residual concentrations in long-term studies .
  • Statistical models : Apply time-series analysis (e.g., PRC for repeated observations) to distinguish treatment effects from natural variability .

Q. What criteria validate the use of this compound as an internal standard in exposure biomarker studies?

  • Isotopic purity : Confirm ≥98% deuterium incorporation via high-resolution MS.
  • Co-elution absence : Verify chromatographic separation from non-deuterated analogs.
  • Matrix-matched recovery : Spike samples with known concentrations (e.g., 0.1–50 ng/mL) and compare recovery rates across matrices (urine, plasma) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.